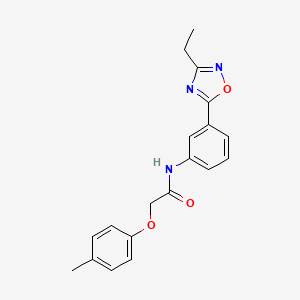
N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(p-tolyloxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(p-tolyloxy)acetamide, also known as EPOA, is a chemical compound that has been widely studied for its potential applications in scientific research. EPOA is a white crystalline powder, and its molecular formula is C19H20N4O3. In
作用机制
The mechanism of action of N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(p-tolyloxy)acetamide is not fully understood, but it is believed to involve the modulation of certain signaling pathways in the brain. N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(p-tolyloxy)acetamide has been shown to activate the Akt/mTOR pathway, which is involved in cell survival and growth. It has also been shown to inhibit the JNK pathway, which is involved in cell death.
Biochemical and Physiological Effects
N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(p-tolyloxy)acetamide has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(p-tolyloxy)acetamide can protect neurons from oxidative stress, which is a major contributor to neurodegenerative diseases. N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(p-tolyloxy)acetamide has also been shown to increase the expression of certain proteins that are involved in cell survival and growth.
实验室实验的优点和局限性
One advantage of using N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(p-tolyloxy)acetamide in lab experiments is that it has been shown to be relatively safe and non-toxic. This means that it can be used at higher concentrations without causing harm to cells or animals. However, one limitation of using N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(p-tolyloxy)acetamide is that its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its effects.
未来方向
There are several future directions for research on N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(p-tolyloxy)acetamide. One area of interest is its potential application in the treatment of neurodegenerative diseases. Further studies are needed to determine the optimal dosage and administration route for N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(p-tolyloxy)acetamide, as well as its long-term effects. Another area of interest is the development of new analogs of N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(p-tolyloxy)acetamide that may have improved potency and selectivity. Finally, more research is needed to fully understand the mechanism of action of N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(p-tolyloxy)acetamide and its effects on different signaling pathways in the brain.
合成方法
The synthesis of N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(p-tolyloxy)acetamide involves the reaction of 3-(3-ethyl-1,2,4-oxadiazol-5-yl)aniline with p-tolyl chloroacetate in the presence of a base such as potassium carbonate. The reaction occurs in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The resulting product is then purified by recrystallization to obtain pure N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(p-tolyloxy)acetamide.
科学研究应用
N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(p-tolyloxy)acetamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(p-tolyloxy)acetamide has been shown to have neuroprotective properties, which means that it can protect neurons from damage or death. This makes it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
N-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-2-(4-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-3-17-21-19(25-22-17)14-5-4-6-15(11-14)20-18(23)12-24-16-9-7-13(2)8-10-16/h4-11H,3,12H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTPKWWFDQGUOQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2=CC(=CC=C2)NC(=O)COC3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(4-Еthoxyphenyl)ethylideneamino]-2-(2-methoxyphenoxy)acetamide](/img/structure/B7705251.png)
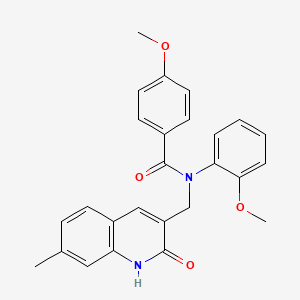


![N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)furan-2-carboxamide](/img/structure/B7705287.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2,4,6-trimethylphenylsulfonamido)acetamide](/img/structure/B7705288.png)
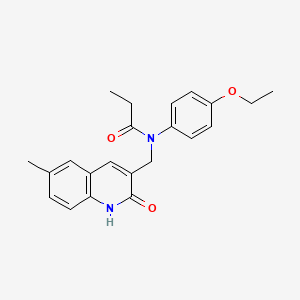
![N'-[(Z)-{4-[(2,4-dichlorophenyl)methoxy]phenyl}methylidene]-3,4-dimethoxybenzohydrazide](/img/structure/B7705297.png)
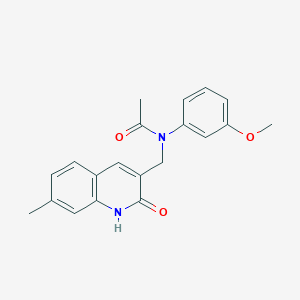

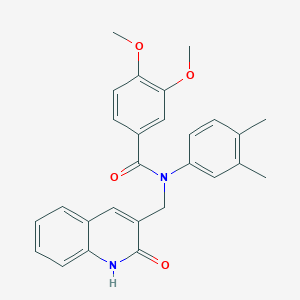
![4-chloro-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7705320.png)

![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-ethoxybenzamide](/img/structure/B7705335.png)